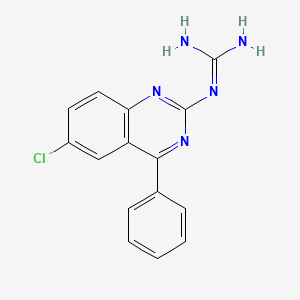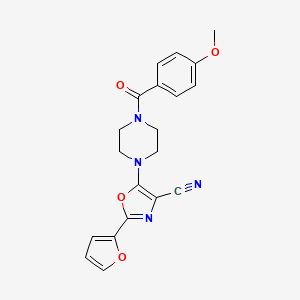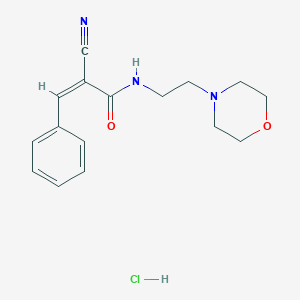
N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a pyrrolidinone, a dihydroquinoline, and a carboxamide group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The exact structure would depend on the specific arrangement of these groups in the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions at the functional groups. For example, the carboxamide group could undergo hydrolysis to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Scientific Research Applications
Discovery and Enzyme Inhibition
The compound is part of a class of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides identified as potent and selective Met kinase inhibitors. These inhibitors show promise for treating Met-dependent cancers due to their ability to induce complete tumor stasis in models of human gastric carcinoma following oral administration. This discovery underscores the compound's potential in cancer therapy and its advancement into phase I clinical trials highlights its therapeutic promise (Schroeder et al., 2009).
Synthesis and Antimicrobial Properties
Another study focuses on the synthesis of fluoroquinolone-based 4-thiazolidinones, indicating the compound's role in developing new antimicrobial agents. The synthetic approach and the resultant antimicrobial screening of these derivatives highlight their potential in addressing resistance issues and providing new treatments for bacterial infections (Patel & Patel, 2010).
Novel Antibacterial Activities
Further research into fluoroquinolones reveals the design of compounds with novel N-1 substituents, yielding derivatives with significantly potent antibacterial activities against both Gram-positive and Gram-negative bacteria. This study's findings suggest that the compound's structure-activity relationship is crucial for its antibacterial efficacy, offering insights into designing more effective antibacterial agents (Kuramoto et al., 2003).
Metabolism and Disposition in Humans
Research on the metabolism and disposition of related compounds, such as SB-649868, provides valuable insights into the pharmacokinetics of such drugs. This includes their principal routes of metabolism, the identification of circulating components in plasma, and their elimination patterns, crucial for understanding the drug's behavior in the human body and optimizing its therapeutic efficacy (Renzulli et al., 2011).
Fluorescent Anion Sensing
The synthesis and study of quinoline-containing calixarene fluoroionophores demonstrate the compound's utility in developing sensitive and selective sensors for sodium and strontium ions. This research opens avenues for utilizing such compounds in analytical chemistry, environmental monitoring, and potentially in medical diagnostics (Casnati et al., 2003).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3,4-dihydro-2H-quinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2/c21-15-7-3-8-17(11-15)24-13-16(12-19(24)25)22-20(26)23-10-4-6-14-5-1-2-9-18(14)23/h1-3,5,7-9,11,16H,4,6,10,12-13H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VERZLAQQNMOQJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)NC3CC(=O)N(C3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[[2-[2-(cyclohexylmethylamino)-2-oxoethyl]sulfanylbenzoyl]amino]acetate](/img/structure/B2724579.png)
![[(1R,3R)-3-(Aminomethyl)cyclohexyl]methanamine;dihydrochloride](/img/structure/B2724583.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide](/img/structure/B2724584.png)
![1-(Aminomethyl)spiro[3.3]heptan-3-ol;hydrochloride](/img/structure/B2724585.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2724589.png)

![Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate](/img/structure/B2724592.png)


![3-Chloro-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2724597.png)

